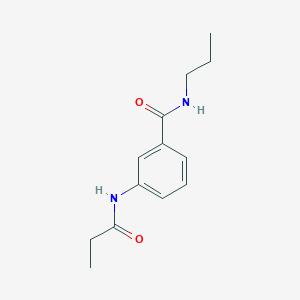![molecular formula C22H21N3O2 B269177 3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269177.png)
3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide, commonly known as ANCCA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ANCCA is a potent inhibitor of the protein ANCCA, which is involved in various cellular processes, including cell proliferation, DNA damage response, and transcriptional regulation. In
作用機序
ANCCA's mechanism of action involves the inhibition of ANCCA protein, which is a transcriptional co-activator that regulates the expression of various genes involved in cell proliferation, DNA damage response, and transcriptional regulation. ANCCA protein interacts with various transcription factors and histone modifiers, leading to the activation of gene expression. ANCCA inhibition leads to the downregulation of these genes, resulting in the inhibition of cell proliferation and sensitization of cancer cells to chemotherapy.
Biochemical and Physiological Effects
ANCCA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy. ANCCA has also been shown to enhance the activity of DNA repair proteins, leading to the repair of DNA damage caused by chemotherapy or radiation therapy.
実験室実験の利点と制限
ANCCA's advantages for lab experiments include its potency and selectivity towards ANCCA protein, its ability to inhibit cell proliferation and induce apoptosis, and its potential to sensitize cancer cells to chemotherapy. ANCCA's limitations for lab experiments include its low solubility in aqueous solutions, its potential toxicity towards normal cells, and its limited bioavailability in vivo.
将来の方向性
For research on ANCCA include the optimization of its synthesis method, the development of more potent and selective ANCCA inhibitors, and the investigation of its potential therapeutic applications in various cancer types.
合成法
The synthesis of ANCCA involves the reaction between 3-bromo-N-ethyl-N-phenylbenzamide and aniline, followed by the addition of cyanamide and triethylamine. The resulting product is purified through column chromatography, yielding ANCCA as a white solid. The synthesis of ANCCA has been reported in several studies, and the yield and purity of the product have been optimized through various modifications of the reaction conditions.
科学的研究の応用
ANCCA has been studied extensively in the context of cancer research, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. ANCCA's inhibitory effect on ANCCA protein leads to the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy. ANCCA has also been studied in the context of DNA damage response, as it has been shown to enhance the activity of DNA repair proteins, leading to the repair of DNA damage caused by chemotherapy or radiation therapy.
特性
製品名 |
3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide |
|---|---|
分子式 |
C22H21N3O2 |
分子量 |
359.4 g/mol |
IUPAC名 |
N-ethyl-N-phenyl-3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C22H21N3O2/c1-2-25(20-14-7-4-8-15-20)21(26)17-10-9-13-19(16-17)24-22(27)23-18-11-5-3-6-12-18/h3-16H,2H2,1H3,(H2,23,24,27) |
InChIキー |
XDIJAVFESDMVHH-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-dimethyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269095.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B269107.png)
![2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B269111.png)

![N-(2-methoxyethyl)-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B269113.png)
![3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269114.png)
![N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide](/img/structure/B269115.png)
![4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide](/img/structure/B269118.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269119.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B269120.png)
![N-acetyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269121.png)
![3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269122.png)
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B269125.png)